Home > Products > Building Blocks P13627 > Pyrido[3,2-d]pyrimidin-4(3H)-one
Pyrido[3,2-d]pyrimidin-4(3H)-one - 37538-67-3

Pyrido[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1209325
CAS Number: 37538-67-3
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Pyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its various properties . It is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest .


Synthesis Analysis

The synthesis of “Pyrido[3,2-d]pyrimidin-4(3H)-one” involves the hydrolysis of protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids. These are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .


Molecular Structure Analysis

The molecular structure of “Pyrido[3,2-d]pyrimidin-4(3H)-one” has been analyzed in various studies . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving “Pyrido[3,2-d]pyrimidin-4(3H)-one” have been studied. For instance, it has been found that the compound can be converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones through a reaction with formamide or formamidine acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyrido[3,2-d]pyrimidin-4(3H)-one” have been analyzed in various studies .

3-Substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones

Compound Description: This series encompasses various 3-substituted derivatives of Pyrido[3,2-d]pyrimidin-4(3H)-one. Researchers investigated their analgesic, anti-inflammatory, and antipyretic properties. []

Relevance: These compounds share the core structure of Pyrido[3,2-d]pyrimidin-4(3H)-one with variations at the 3-position, highlighting the impact of substituents on biological activity. []

3-(2-N,N-dialkylaminoethyl)-pyrido[2,3-d]pyrimidin-4-ones

Compound Description: This class includes derivatives like 3-(2-N,N-dimethylaminoethyl)-, 3-(2-N-pyrolidynylethyl)-, 3-(2-piperidinylethyl)-, and 3-(2-N-morpholidinylethyl)-pyrido[2,3-d]pyrimidin-4-one. Studies explored their central nervous system effects, revealing anxiolytic and analgesic activities in some derivatives. []

Relevance: While these compounds are based on the pyrido[2,3-d]pyrimidin-4-one scaffold, their structural similarity to Pyrido[3,2-d]pyrimidin-4(3H)-one, particularly the shared pyrimidinone ring and substitutions at the 3-position, makes them relevant for comparison. []

8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones

Compound Description: This compound class, incorporating a pyrazole ring at the 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one core, exhibits potent inhibitory activity against JmjC histone lysine demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies. These compounds demonstrate Fe(II) chelation within the enzyme active site. Substitutions at the pyrazole ring's C4 position influence interactions with the histone peptide substrate. []

Relevance: Despite being based on the pyrido[3,4-d]pyrimidin-4(3H)-one core, the structural similarity to Pyrido[3,2-d]pyrimidin-4(3H)-one, specifically the presence of the pyrimidinone ring, warrants their inclusion. Analyzing the variations in their structure and biological activity can offer valuable insights into structure-activity relationships. []

Thieno[3,2-d]pyrimidin-4(3H)-ones

Compound Description: This group encompasses a variety of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, many demonstrating potent and selective inhibition of phosphodiesterase 7 (PDE7). Notable for their anti-inflammatory potential, these compounds exhibit improved selectivity over PDE4, suggesting a favorable safety profile with reduced side effects. [, ]

Relevance: The replacement of the pyridine ring in Pyrido[3,2-d]pyrimidin-4(3H)-one with a thiophene ring creates the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This structural modification, while significant, offers valuable insights into the impact of different heterocycles on biological activity, making these compounds relevant for comparison and understanding structure-activity relationships. [, ]

Classification and Source

Pyrido[3,2-d]pyrimidin-4(3H)-one is classified as a nitrogen-containing heterocycle. It is derived from the fusion of a pyridine ring with a pyrimidine structure. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under specific conditions. Its structural features contribute to its biological activity, particularly in inhibiting enzymes linked to cancer progression.

Synthesis Analysis

The synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through several methodologies:

  1. Cyclization Reactions: One common method involves the cyclization of 2-amino-1,6-dihydropyridine derivatives with carbonyl compounds or acid chlorides. For instance, the reaction of 2-amino-1,6-dihydropyridine with chloroacetyl chloride yields the desired pyrido[3,2-d]pyrimidinone structure .
  2. Condensation Reactions: Another approach is the condensation of 6-aminothiouracil derivatives with chalcones or other carbonyl compounds under acidic or basic conditions. This method has been reported to yield derivatives with acceptable yields and purity .
  3. One-Pot Reactions: Some recent studies have explored one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel. This approach can enhance efficiency and reduce reaction times while maintaining product quality .

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., reflux conditions) to facilitate cyclization.
  • Catalysts: Various catalysts such as sodium ethoxide or palladium on carbon may be employed to promote reactions.
  • Solvents: Common solvents include dimethylformamide and acetic acid, which help dissolve reactants and facilitate interaction.
Molecular Structure Analysis

Pyrido[3,2-d]pyrimidin-4(3H)-one features a fused bicyclic structure consisting of a pyridine ring (six-membered) and a pyrimidine ring (five-membered). The molecular formula is C7_7H6_6N4_4O, indicating it contains seven carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.

Structural Characteristics

  • Ring System: The compound exhibits a planar structure due to the conjugated system formed by the overlapping p orbitals of the nitrogen and carbon atoms.
  • Functional Groups: The presence of a carbonyl group (C=O) at position 4 contributes to its reactivity and biological activity.
  • NMR Spectroscopy: Proton nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals corresponding to different protons in the molecule, aiding in structural elucidation.
Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidin-4(3H)-one participates in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The nitrogen atoms in the ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate biological activity.
  2. Reduction Reactions: The carbonyl group can be reduced to form alcohols or other functional groups, expanding its chemical versatility.
  3. Condensation Reactions: It can also act as a nucleophile in condensation reactions with electrophiles to form more complex structures.

Technical Details

  • Reagents: Common reagents used include hydrazine derivatives for forming hydrazones and thioketones for thio derivatives.
  • Conditions: Many reactions require specific pH conditions or temperature control to achieve optimal yields.
Mechanism of Action

The mechanism of action for Pyrido[3,2-d]pyrimidin-4(3H)-one primarily involves its role as an inhibitor of specific protein kinases implicated in cancer cell proliferation and survival:

  1. Kinase Inhibition: The compound binds to the ATP-binding site of kinases such as epidermal growth factor receptor (EGFR), thereby preventing phosphorylation events crucial for signal transduction pathways that promote tumor growth.
  2. Induction of Apoptosis: By inhibiting these pathways, Pyrido[3,2-d]pyrimidin-4(3H)-one can induce apoptosis in cancer cells, leading to reduced tumor viability.

Relevant Data

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50_{50} values often in low micromolar ranges .

Physical and Chemical Properties Analysis

Pyrido[3,2-d]pyrimidin-4(3H)-one possesses several notable physical and chemical properties:

  • Melting Point: The melting point typically ranges between 150°C and 180°C depending on purity.
  • Solubility: It is generally soluble in polar solvents like dimethyl sulfoxide and ethanol but less soluble in non-polar solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Characterization techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR spectroscopy provide insights into its functional groups and molecular structure.

Applications

Pyrido[3,2-d]pyrimidin-4(3H)-one has significant applications in medicinal chemistry:

  1. Anticancer Agents: Its primary application lies in developing novel anticancer drugs targeting specific kinases involved in tumorigenesis.
  2. Research Tools: It serves as a valuable tool for studying kinase signaling pathways and their roles in cellular processes.
  3. Potential Drug Candidates: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in clinical applications.
Structural Elucidation and Chemical Properties of Pyrido[3,2-d]pyrimidin-4(3H)-one

Core Scaffold Analysis: Bicyclic Heteroaromatic System and Tautomerism

Pyrido[3,2-d]pyrimidin-4(3H)-one represents a fused bicyclic heteroaromatic system where a pyridine ring is annulated with a pyrimidinone moiety at the [3,2-d] positions. The core structure (CAS# 37538-67-3) has the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol [8]. This scaffold exhibits significant tautomeric equilibria, primarily between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. The lactam tautomer typically dominates in solid-state and physiological conditions due to its enhanced stability from intramolecular hydrogen bonding and aromaticity preservation. Computational studies reveal a planar conformation with bond lengths indicative of electron delocalization across both rings. The molecule's topological polar surface area (TPSA) is 58.9 Ų, suggesting moderate polarity, while its calculated logP value of 0.73 indicates balanced lipophilicity [8].

Table 1: Core Molecular Descriptors of Pyrido[3,2-d]pyrimidin-4(3H)-one

PropertyValueSignificance
Molecular FormulaC₇H₅N₃OBase elemental composition
Molecular Weight147.13 g/molLow MW favorable for drug-likeness
Topological Polar SA (TPSA)58.9 ŲModerate polarity, influences membrane permeability
Calculated logP0.73Balanced lipophilicity
Hydrogen Bond Acceptors4Impacts solvation and protein binding
Hydrogen Bond Donors1 (tautomer-dependent)Critical for intermolecular interactions

Electronic and Steric Features Influencing Reactivity

The electronic distribution within the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is highly anisotropic. The pyrimidinone ring exhibits electron-deficient character at C2, C4, and C6 positions due to the electron-withdrawing carbonyl and adjacent nitrogen atoms, making these sites susceptible to nucleophilic attack. In contrast, the pyridine nitrogen (N3) and C5 position demonstrate relative electron richness, facilitating electrophilic substitution reactions. Sterically, the C7 hydrogen (adjacent to N3) experiences minimal crowding, while substitutions at C2 or C8 introduce significant steric constraints. The C8-methyl derivative (C₈H₇N₃O, MW 161.16 g/mol) exemplifies how alkyl groups alter electron density and steric accessibility, with the methyl group exerting a moderate +I effect and shielding the C7 position [10]. These features collectively govern regioselectivity in chemical modifications—nucleophiles preferentially attack C4/C6, while electrophiles target C5.

Comparative Analysis with Isomeric Pyridopyrimidine Derivatives

Pyridopyrimidine isomers exhibit distinct physicochemical and biological profiles governed by their fusion patterns. Unlike pyrido[3,4-d]pyrimidines, which show high susceptibility to aldehyde oxidase (AO)-mediated metabolism at C2 [4], the [3,2-d] isomer displays greater metabolic stability due to electronic shielding by the pyridine nitrogen. Pyrido[2,3-d]pyrimidines often serve as tyrosine kinase inhibitors (e.g., palbociclib) but face synthetic challenges in C4 functionalization [6]. In contrast, the [3,2-d] scaffold permits more versatile C4 modifications via electrophilic activation. The [4,3-d] isomers, studied for biopharmaceutical profiles, show higher aqueous solubility but reduced membrane permeability compared to [3,2-d] derivatives [2].

Table 2: Comparative Analysis of Key Pyridopyrimidine Isomers

IsomerFusion PositionKey Reactivity/Biological FeaturesMetabolic Vulnerability
Pyrido[3,2-d]pyrimidine[3,2-d]Versatile C4 functionalization; kinase inhibition potentialLow AO susceptibility
Pyrido[2,3-d]pyrimidine[2,3-d]Established kinase inhibitors (e.g., palbociclib) [3]CYP450 oxidation at C8 methyl
Pyrido[3,4-d]pyrimidine[3,4-d]Prone to AO oxidation at C2; KDM inhibitors [4]High AO clearance (blocked by C2-substitution)
Pyrido[4,3-d]pyrimidine[4,3-d]Variable solubility; PDE-4 inhibition [2]Moderate CYP450 involvement

Crystallographic Studies and Molecular Conformation

X-ray crystallography of closely related analogs (e.g., 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one) confirms near-perfect planarity between the pyridine and pyrimidinone rings, with dihedral angles <5° [10]. This planarity maximizes π-conjugation and facilitates stacking interactions with biological targets. The carbonyl oxygen (O4) and N3 hydrogen form strong intramolecular hydrogen bonds (N–H···O=C), stabilizing the lactam tautomer. In crystal lattices, molecules assemble into centrosymmetric dimers via intermolecular N–H···N hydrogen bonds involving N1 of the pyrimidine ring and the N3–H donor [10]. The C8-methyl group in substituted derivatives lies coplanar with the bicyclic system, minimizing steric disruption. These structural features correlate with protein-binding interactions observed in kinase inhibitors, where the planar scaffold intercalates into ATP-binding sites while the C4 carbonyl hydrogen-bonds with backbone amides.

Table 3: Crystallographic and Conformational Features

ParameterObservationFunctional Implication
Ring PlanarityDihedral angle <5°Enhanced π-stacking with protein aromatic residues
Intramolecular H-bondN3–H···O4 (2.6–2.8 Å)Lactam tautomer stabilization
Intermolecular DimerizationN3–H···N1 (2.9 Å) in crystalsSolid-state stability; influences solubility
C8-Methyl OrientationCoplanar with scaffoldMinimal steric perturbation; modulates electron density

Pyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives mentioned:

  • Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS# 37538-67-3) [8]
  • 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one [10]
  • 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one [6]
  • 5-Aryl-7-(julolidinyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one [7]

Properties

CAS Number

37538-67-3

Product Name

Pyrido[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

3H-pyrido[3,2-d]pyrimidin-4-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11)

InChI Key

FSKYZRCACCHDGR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)NC=N2)N=C1

Canonical SMILES

C1=CC2=C(C(=O)N=CN2)N=C1

Isomeric SMILES

C1=CC2=C(C(=O)N=CN2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.